molecular formula C14H11ClO4S2 B13057288 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate

Cat. No.: B13057288
M. Wt: 342.8 g/mol
InChI Key: QAMKLTPAHZXTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate is a complex organic compound that belongs to the class of thienothiopyran derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system fused with a 4-chlorobenzoate moiety

Preparation Methods

The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of thiophene derivatives with appropriate reagents to form the thieno[2,3-b]thiopyran core.

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxido group can participate in redox reactions, influencing the activity of target proteins. Additionally, the thieno[2,3-b]thiopyran core can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate can be compared with other thienothiopyran derivatives, such as:

Properties

Molecular Formula

C14H11ClO4S2

Molecular Weight

342.8 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 4-chlorobenzoate

InChI

InChI=1S/C14H11ClO4S2/c15-10-3-1-9(2-4-10)13(16)19-12-5-7-20-14-11(12)6-8-21(14,17)18/h1-5,7,12H,6,8H2

InChI Key

QAMKLTPAHZXTKT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.